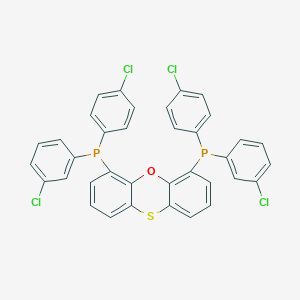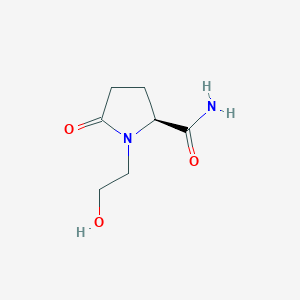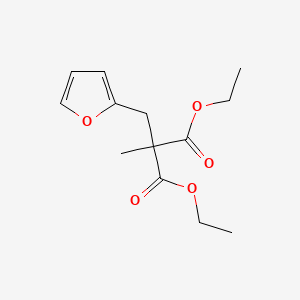
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is a complex organophosphorus compound It is characterized by the presence of multiple chlorophenyl groups attached to a phosphino phenoxathiine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine typically involves the reaction of chlorophenylphosphine with phenoxathiine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of phosphorus-containing compounds with biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-chlorophenyl)phosphine: Another organophosphorus compound with similar structural features.
Bis(4-chlorophenyl) sulfone: A related compound with sulfone groups instead of phosphino groups.
Uniqueness
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is unique due to its combination of phosphino and phenoxathiine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C36H22Cl4OP2S |
|---|---|
Peso molecular |
706.4 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(4-chlorophenyl)-[6-[(3-chlorophenyl)-(4-chlorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22Cl4OP2S/c37-23-13-17-27(18-14-23)42(29-7-1-5-25(39)21-29)31-9-3-11-33-35(31)41-36-32(10-4-12-34(36)44-33)43(28-19-15-24(38)16-20-28)30-8-2-6-26(40)22-30/h1-22H |
Clave InChI |
KFYDDYHRCVUKRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)P(C2=CC=C(C=C2)Cl)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)


![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)

![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)




![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
